molecular formula C7H15N3 B14618811 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine CAS No. 58039-29-5

3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine

Katalognummer: B14618811
CAS-Nummer: 58039-29-5
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: DGCDZBJIDNGJKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the nucleophilic and electrophilic allylation of a bis-Boc-carbonate derived from 2-methylene-1,3-propane diol . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyrrolidine ring.

Wissenschaftliche Forschungsanwendungen

3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding to target proteins and enzymes, influencing biological activity . The compound’s effects are mediated through these interactions, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pyrrolopyrazine derivatives
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ability to form stable complexes with various targets makes it a valuable compound in medicinal chemistry and other fields.

Eigenschaften

CAS-Nummer

58039-29-5

Molekularformel

C7H15N3

Molekulargewicht

141.21 g/mol

IUPAC-Name

(1-propan-2-ylpyrrolidin-3-ylidene)hydrazine

InChI

InChI=1S/C7H15N3/c1-6(2)10-4-3-7(5-10)9-8/h6H,3-5,8H2,1-2H3

InChI-Schlüssel

DGCDZBJIDNGJKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC(=NN)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.